molecular formula C10H10ClN3O B3007217 3-(2-Chloroethyl)-1-(3-cyanophenyl)urea CAS No. 803729-99-9

3-(2-Chloroethyl)-1-(3-cyanophenyl)urea

Cat. No.: B3007217
CAS No.: 803729-99-9
M. Wt: 223.66
InChI Key: FSRACBNBALMZQG-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-1-(3-cyanophenyl)urea is a chloroethylnitrosourea (CENU) derivative, a class of compounds known for their alkylating and carbamoylating activities. These properties enable DNA interstrand cross-linking, a key mechanism underlying their antitumor effects . The compound’s structure features a 2-chloroethyl group (alkylating moiety) and a 3-cyanophenyl substituent. The electron-withdrawing cyano group may modulate its chemical stability, solubility, and DNA-binding efficiency compared to other CENUs .

Properties

IUPAC Name

1-(2-chloroethyl)-3-(3-cyanophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-4-5-13-10(15)14-9-3-1-2-8(6-9)7-12/h1-3,6H,4-5H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRACBNBALMZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-1-(3-cyanophenyl)urea typically involves the reaction of 3-cyanophenyl isocyanate with 2-chloroethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-1-(3-cyanophenyl)urea can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted urea, while hydrolysis would produce the corresponding amine and isocyanate.

Scientific Research Applications

3-(2-Chloroethyl)-1-(3-cyanophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.

    Biological Studies: It may be used in studies investigating the interactions of urea derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-1-(3-cyanophenyl)urea depends on its specific application. In medicinal chemistry, it may act by interacting with cellular targets such as DNA or proteins, leading to the inhibition of cell growth or the induction of apoptosis. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

DNA Interaction Profiles

CENUs modify DNA via two pathways: alkylation (cross-links) and carbamoylation (enzyme inhibition). Comparative

Compound DNA Interstrand Cross-Links (Relative Rate) DNA Single-Strand Breaks (Relative Rate) Major DNA Adducts
BCNU 11.0 (Reference) 1.0 6-guanine alkylation
Compound I (hydroxyethyl) 1.0 14.0 7-guanine alkylation
Chlorozotocin 3.5 2.0 6-guanine alkylation
Target Compound (Inferred) ~5.0 (Estimated) ~3.0 (Estimated) Likely 6-guanine alkylation

Sources:

The cyanophenyl group may stabilize the molecule, delaying decomposition and prolonging alkylating activity, similar to trans-4-methylcyclohexyl analogs .

Solubility and Toxicity Relationships

Lipophilicity (octanol/water coefficient) governs tissue distribution and toxicity:

  • BCNU : Moderate solubility; dose-limiting toxicity is myelosuppression due to bone marrow exposure .
  • CCNU : High lipophilicity; increased neurotoxicity and delayed hematologic toxicity .
  • Chlorozotocin (NSC 264395) : Low carbamoylating activity and higher hydrophilicity; reduced bone marrow toxicity but lower antileukemic efficacy .

Theoretical Profile for Target Compound :

Therapeutic Index and Mechanisms

Therapeutic index (TI) balances efficacy (cross-linking) and toxicity (carbamoylation):

  • High-TI Compounds : Chlorozotocin (low carbamoylation, moderate cross-linking) .
  • Low-TI Compounds : BCNU (high carbamoylation, high cross-linking) .

Critical Factors :

Alkylating Activity : Determines cross-link efficiency. Target compound’s chloroethyl group likely supports this, akin to BCNU .

Chemical Stability : Faster decomposition (e.g., 2-fluoroethyl analogs) reduces TI by increasing acute toxicity .

Carbamoylating Activity : Higher activity correlates with toxicity (e.g., BCNU vs. chlorozotocin) .

Biological Activity

3-(2-Chloroethyl)-1-(3-cyanophenyl)urea, with the molecular formula C11H12ClN3O and a molecular weight of approximately 237.68 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features, particularly the chloroethyl and cyanophenyl groups attached to a urea backbone. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • Chloroethyl Group : This moiety is known for its ability to form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to functional modifications.
  • Cyanophenyl Group : This group may influence various biological pathways, including cell signaling and proliferation.

Research indicates that this compound interacts with specific receptors and cellular targets. The compound may act as a negative allosteric modulator for certain receptors involved in addiction behaviors, suggesting its potential relevance in treating substance abuse disorders.

Antimicrobial Properties

Preliminary studies suggest that derivatives of urea compounds exhibit antimicrobial activities. For example, related compounds have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations ranging from 31.25 to 62.5 µg/mL .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity:

Compound NameStructural FeaturesUnique Properties
3-(4-Chlorophenyl)-1-(phenethyl)ureaContains a chlorophenyl groupExhibits different receptor modulation properties
3-(4-Chlorophenyl)-1-[2-(3-cyanophenyl)ethyl]ureaSimilar cyanophenyl moietyPotentially enhanced biological activity
3-(4-Chlorophenyl)-1-[2-(3,5-dimethylphenyl)ethyl]ureaContains dimethyl substituentsVariation in pharmacological profile

These comparisons highlight the versatility of urea derivatives in medicinal chemistry and their potential therapeutic applications.

Case Studies

Although specific case studies on this compound are scarce, the following findings from related compounds provide insights into its potential efficacy:

  • Study on Urea Derivatives : A study demonstrated that certain urea derivatives exhibit potent antitumor activity through the induction of apoptosis in cancer cells. The presence of electron-withdrawing groups like chlorine significantly enhances this activity .
  • Antimicrobial Activity : Research on similar compounds revealed effective antimicrobial properties against various strains, indicating that modifications in the urea structure can lead to enhanced biological activities .

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